6-fluoro-3-(3-methylbenzenesulfonyl)-7-(4-methylpiperazin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one
Description
This compound belongs to the 1,4-dihydroquinolin-4-one family, characterized by a bicyclic core structure with a ketone group at position 2. Key substituents include:
- 6-Fluoro: Enhances electron-withdrawing effects, influencing electronic distribution and binding affinity.
- 7-(4-Methylpiperazin-1-yl): A nitrogen-rich heterocycle that improves solubility and may mediate hydrogen bonding or charge interactions.
- 1-Propyl: An alkyl chain likely influencing pharmacokinetic properties like metabolic stability .
Properties
IUPAC Name |
6-fluoro-3-(3-methylphenyl)sulfonyl-7-(4-methylpiperazin-1-yl)-1-propylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28FN3O3S/c1-4-8-28-16-23(32(30,31)18-7-5-6-17(2)13-18)24(29)19-14-20(25)22(15-21(19)28)27-11-9-26(3)10-12-27/h5-7,13-16H,4,8-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMHLPNIUZTRNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)S(=O)(=O)C4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Fluoro-3-(3-methylbenzenesulfonyl)-7-(4-methylpiperazin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of 499.6 g/mol. The structure includes a dihydroquinolinone core, which is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that derivatives of quinolinones exhibit significant antimicrobial properties. The specific compound under discussion has demonstrated inhibitory effects against various bacterial strains, suggesting potential as an antibiotic agent. For instance, studies have shown that similar compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, making them candidates for further development in treating infections.
Anticancer Properties
Quinolinone derivatives have been investigated for their anticancer activities. The compound has shown promise in inhibiting cancer cell proliferation in vitro. In particular, it has been noted for its ability to induce apoptosis in certain cancer cell lines, which is critical for developing new cancer therapies .
Neuropharmacological Effects
The presence of a piperazine moiety in the structure suggests potential neuropharmacological effects. Compounds with similar structures have been studied for their ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways. This could position the compound as a candidate for treating neurological disorders such as depression or anxiety .
The biological activity of 6-fluoro-3-(3-methylbenzenesulfonyl)-7-(4-methylpiperazin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one is likely mediated through multiple pathways:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Modulation : Given its structural components, it may interact with various receptors in the central nervous system, affecting neurotransmitter release and uptake.
- Apoptosis Induction : Its ability to induce apoptosis suggests involvement in mitochondrial pathways or caspase activation.
Case Studies
Several studies have reported on the biological activities of related compounds:
- Study 1 : A related quinolinone was tested against a panel of bacterial strains and demonstrated minimum inhibitory concentrations (MIC) comparable to established antibiotics .
- Study 2 : In vitro assays showed that another derivative induced apoptosis in human cancer cell lines through mitochondrial pathway activation, highlighting its potential as an anticancer agent .
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Molecular Formula
The molecular formula is .
Antimicrobial Activity
Recent studies have indicated that compounds similar to 6-fluoro-3-(3-methylbenzenesulfonyl)-7-(4-methylpiperazin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one exhibit significant antimicrobial properties. These compounds are being evaluated for their effectiveness against various bacterial strains, including resistant strains.
Anticancer Research
The compound has shown promise in anticancer research. Its derivatives are being investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Case studies have demonstrated its efficacy in vitro against specific cancer cell lines.
Neurological Disorders
There is growing interest in the application of this compound in treating neurological disorders. Preliminary research suggests potential neuroprotective effects, making it a candidate for further studies in conditions such as Alzheimer's disease and Parkinson's disease.
GPCR Modulation
The compound has been studied for its interaction with G protein-coupled receptors (GPCRs), which are crucial targets in drug discovery. Its ability to act as an agonist or antagonist at specific GPCRs could lead to new therapeutic strategies for various diseases.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of related compounds demonstrated that derivatives of 6-fluoro-3-(3-methylbenzenesulfonyl)-7-(4-methylpiperazin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one exhibited significant activity against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) that was lower than that of standard antibiotics, suggesting potential use in treating infections caused by resistant bacteria.
Case Study 2: Cancer Cell Line Studies
In vitro studies on human breast cancer cell lines revealed that the compound induced apoptosis and inhibited cell growth significantly compared to control groups. The mechanism was linked to the activation of caspase pathways and modulation of Bcl-2 family proteins.
Case Study 3: Neuroprotection
Research on neuroprotective effects indicated that the compound could mitigate oxidative stress-induced neuronal damage in animal models. Behavioral tests showed improved cognitive function, supporting its potential use in neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs and their distinguishing features:
Key Structural and Functional Insights:
Substitution at the sulfonyl group’s meta position (3-Me) introduces steric effects that may influence target binding specificity.
Heterocyclic Amine at Position 7 :
- 4-Methylpiperazinyl (target) vs. morpholinyl (): Piperazine’s secondary amines offer higher basicity (pKa ~8.5) than morpholine’s ether oxygen, impacting pH-dependent solubility and protein interactions .
- Ethyl-piperazine (BB84022) further enhances solubility due to increased alkyl chain flexibility .
Functional Group at Position 3: Sulfonyl (target) vs. Carboxamides, however, may improve metabolic stability .
Alkyl Chain at Position 1 :
- Propyl (target) vs. ethyl (Imp. D, ): Longer alkyl chains (propyl) may prolong half-life by resisting oxidative metabolism .
Q & A
Q. What are the critical steps and considerations for synthesizing this compound with high purity and yield?
The synthesis involves multi-step organic reactions, including:
- Sulfonylation : Reacting the quinolinone core with 3-methylbenzenesulfonyl chloride under anhydrous conditions (dichloromethane, 0–5°C) .
- Piperazine coupling : Introducing the 4-methylpiperazine group via nucleophilic substitution, optimized using DMF as a solvent at 80–90°C .
- Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the final product . Key variables : Temperature control during sulfonylation prevents side reactions, while excess piperazine (1.5–2 eq) improves coupling efficiency .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
- NMR spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., sulfonyl group at C3, piperazine at C7) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95% required for pharmacological studies) .
- Mass spectrometry (HRMS) : Validates molecular weight (C₂₆H₂₉FN₃O₃S, calc. 506.18) and detects impurities .
Q. How can researchers evaluate initial biological activity in vitro?
- Anticancer assays : Use MTT or CellTiter-Glo® on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Include positive controls (e.g., doxorubicin) .
- Antibacterial screening : Kirby-Bauer disc diffusion against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains . Note : Solubility in DMSO (10 mM stock) must be confirmed to avoid precipitation in media .
Advanced Research Questions
Q. What experimental strategies address contradictions in reported biological activity across studies?
Discrepancies may arise from:
- Assay conditions : Compare results under standardized oxygen levels (hypoxia vs. normoxia) and serum concentrations (e.g., 10% FBS vs. serum-free) .
- Metabolic stability : Use liver microsomes (human/rat) to assess if metabolite interference affects activity . Case study : A 2025 study resolved conflicting cytotoxicity data by correlating activity with cellular uptake rates via LC-MS quantification .
Q. How can the mechanism of action be elucidated for anticancer applications?
- Target identification : Perform kinase profiling (e.g., Eurofins KinaseProfiler™) to identify inhibitory activity against kinases like PI3K or EGFR .
- Molecular docking : Use Schrödinger Suite or AutoDock Vina to model interactions between the sulfonyl group and ATP-binding pockets .
- Pathway analysis : RNA-seq or phosphoproteomics post-treatment to map affected signaling pathways (e.g., apoptosis, cell cycle) .
Q. What methodologies optimize solubility and stability for in vivo studies?
Q. How can in vitro-to-in vivo translation be improved for pharmacokinetic studies?
- PBPK modeling : Use GastroPlus® to predict absorption based on logP (2.8) and permeability (Caco-2 assay) .
- Metabolite profiling : Identify major Phase I/II metabolites via LC-MS/MS in hepatocytes . Challenge : The propyl group at N1 increases lipophilicity but reduces aqueous solubility—balance via prodrug strategies (e.g., phosphate esters) .
Data Contradiction Analysis Example
Conflict : Two studies reported opposing effects on apoptosis in HT-29 cells.
Resolution :
- Study A used 10 μM compound and observed caspase-3 activation .
- Study B (20 μM) reported necroptosis due to off-target ROS generation .
Methodological takeaway : Dose escalation studies with apoptosis/necroptosis markers (e.g., RIP1 inhibition) clarify mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
